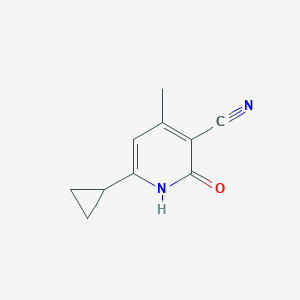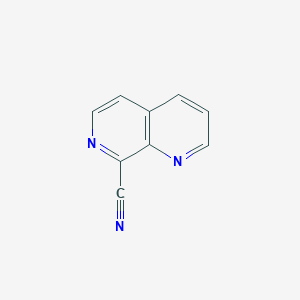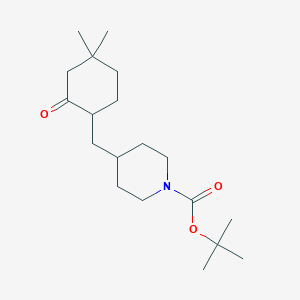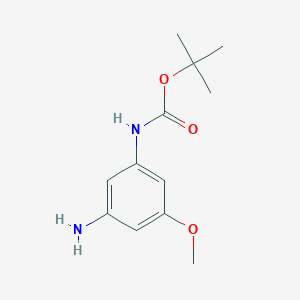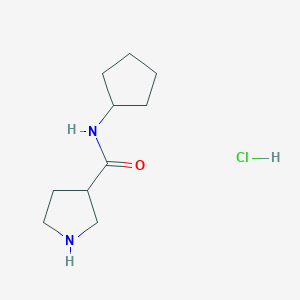
N-cyclopentylpyrrolidine-3-carboxamide hydrochloride
説明
N-cyclopentylpyrrolidine-3-carboxamide hydrochloride (CPP) is a chemical compound with the molecular formula C10H19ClN2O . It belongs to the category of small-molecule non-narcotic antagonists.
Molecular Structure Analysis
The molecular structure of CPP is characterized by a pyrrolidine ring attached to a cyclopentyl group and a carboxamide group . The molecular weight is 218.72 g/mol.科学的研究の応用
Synthesis and Properties
- Chemical Synthesis : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride derivatives have been synthesized and studied for various properties. For example, Bielawski et al. (1993) developed procedures for constructing aminoalkyl chains on 4-acetylpyrrole-2-carboxylic acid nuclei, using pyrrole derivatives, including N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, for potential cytostatic applications (Bielawski et al., 1993).
Pharmaceutical Applications
- Potential Antipsychotic Agents : Heterocyclic analogues of N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, such as benzisothiazol-3-yl and piperazinyl derivatives, have been evaluated as potential antipsychotic agents. These compounds showed promising results in binding to dopamine and serotonin receptors, indicating their potential in psychiatric drug development (Norman et al., 1996).
Neurological Research
- Cognitive Deficits in Schizophrenia : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride derivatives have been explored for treating cognitive deficits in schizophrenia. For instance, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a potent alpha7 neuronal nicotinic acetylcholine receptor agonist, showed efficacy in models assessing cognitive performance, indicating potential therapeutic applications in neurological disorders (Wishka et al., 2006).
Chemical Extraction and Recovery
- Metal Extraction : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride and its derivatives have been used in the extraction of metals like zinc and cadmium from chloride solutions. N,N-dialkylpyridine-3-carboxamide, a related compound, showed effectiveness in zinc recovery from various acid chloride solutions, indicating its potential in hydrometallurgy (Borowiak-Resterna et al., 2010).
Antimicrobial Applications
- Antimicrobial Activity : Carboxamide derivatives, including N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, have been synthesized and evaluated for antimicrobial activity. Compounds like N-arylcarboxamides demonstrated significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Zhuravel et al., 2005).
Crystal Engineering and Co-crystals
- Crystal Engineering : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride and its derivatives have been used in crystal engineering, particularly in forming co-crystals with pharmaceutical compounds. The creation of these co-crystals can improve drug solubility and stability, enhancing their pharmaceutical properties (Reddy et al., 2006).
特性
IUPAC Name |
N-cyclopentylpyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(8-5-6-11-7-8)12-9-3-1-2-4-9;/h8-9,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJMXAWUXHIENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylpyrrolidine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
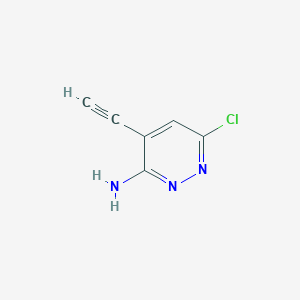
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
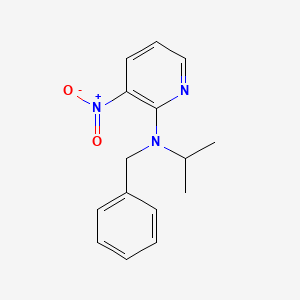

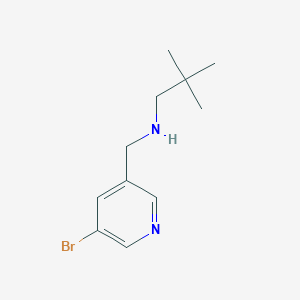

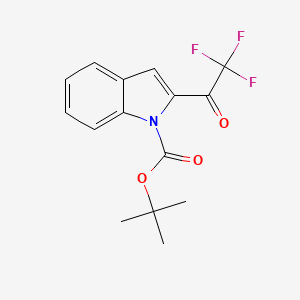
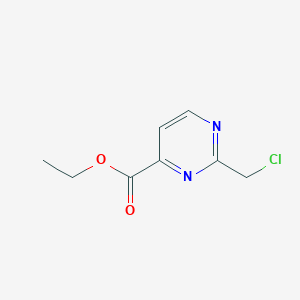
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
